4-(4-chlorobenzyl)-5-[1-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(4-chlorobenzyl)-5-[1-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C20H20ClN3OS and its molecular weight is 385.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.1015611 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Protective Effects on Ethanol-Induced Oxidative Stress
Thiazolo[3,2-b]-1,2,4-triazoles have been investigated for their protective effects against ethanol-induced oxidative stress in the liver and brain of mice. Compounds in this category demonstrated significant amelioration of peroxidative injury in these tissues, suggesting their potential as protective agents in conditions induced by oxidative stress (Aktay, Tozkoparan, & Ertan, 2005).
Molecular and Spectroscopic Analysis
1,2,4-Triazole derivatives, including compounds with structures similar to the chemical , have been analyzed for their spectroscopic behavior, intermolecular interactions, and chemical reactivity. Such studies are crucial for understanding their potential applications in various fields, including materials science and drug design (Ahmed et al., 2020).
Anticonvulsant Activity
Research on 1,2,4-triazole-3-thiones, which are structurally related, has shown significant anticonvulsant properties. These studies provide insights into the potential use of such compounds in developing new treatments for convulsive disorders (Plech et al., 2014).
Antimicrobial Activity
Several 1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial activities. Studies indicate that these compounds possess good to moderate activity against pathogenic microorganisms, underscoring their potential in creating new antimicrobial agents (Bektaş et al., 2010).
Luminescent and Nonlinear Optical Properties
Investigations into the photophysical properties of 1,2,4-triazole derivatives have revealed significant nonlinear optical properties and luminescence. These findings suggest potential applications in the fields of photonics and optoelectronics (Nadeem et al., 2017).
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-3-[1-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c1-13(25-18-10-7-15-3-2-4-16(15)11-18)19-22-23-20(26)24(19)12-14-5-8-17(21)9-6-14/h5-11,13H,2-4,12H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFZQGHQKAPPIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1CC2=CC=C(C=C2)Cl)OC3=CC4=C(CCC4)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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